(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol
Description
Properties
IUPAC Name |
(6-thiophen-2-yl-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c14-5-8-9-6-15-10(4-13(9)7-12-8)11-2-1-3-16-11/h1-3,7,10,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIHNACHUPVLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=CN21)CO)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol, with CAS number 2098003-00-8, is a heterocyclic compound that integrates elements of imidazole and oxazine chemistry. This article provides a comprehensive overview of its biological activities, synthesis methods, and potential applications based on recent research findings.
- Molecular Formula : C11H12N2O2S
- Molecular Weight : 236.29 g/mol
- Structure : The compound features a thiophene ring attached to an imidazo[5,1-c][1,4]oxazine framework, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Below are key findings from various studies:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of imidazo derivatives. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds in this class showed MIC values as low as 6.25 μg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Imidazo Derivative A | 6.25 | K. pneumoniae |
| Imidazo Derivative B | 32 | E. coli |
2. Anti-inflammatory Activity
The structure of (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol suggests potential anti-inflammatory effects. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways .
3. Anticancer Potential
Compounds with similar scaffolds have demonstrated anticancer activity in various cancer cell lines:
- Cell Lines Tested : HepG2 (liver cancer), MCF7 (breast cancer).
- IC50 Values : Some derivatives exhibited IC50 values below 10 µM against these cell lines .
Case Studies
Several case studies have been conducted to evaluate the pharmacological properties of thiophene-containing imidazo derivatives:
Case Study 1: Antibacterial Screening
A series of synthesized compounds were screened for antibacterial properties using standard protocols:
- Method : Disk diffusion method.
- Results : Compounds showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria.
Case Study 2: Anti-tubercular Activity
Research on oxadiazole derivatives has indicated that modifications to the imidazo structure can enhance anti-tubercular activity:
Scientific Research Applications
The synthesis of (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol typically involves multi-step reactions. Key methods include:
- Formation of the Imidazo Ring : Starting from thiophene derivatives.
- Cyclization Reactions : Involving controlled conditions to yield the desired heterocyclic structure.
- Functionalization : Introduction of the methanol group at the nitrogen site.
Medicinal Chemistry
The compound has been explored for its potential as a pharmacophore in drug design due to its ability to interact with various biological targets.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of imidazo compounds exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that related compounds showed significant inhibition of tumor growth in xenograft models .
Materials Science
Due to its unique structure, (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol is being investigated for developing novel materials with specific electronic or optical properties.
Applications:
- Conductive Polymers : The thiophene moiety contributes to the electrical conductivity of polymer composites when integrated into organic electronic devices .
Biological Studies
The compound is utilized in biological studies to understand its interaction with enzymes and receptors.
Mechanism of Action:
The mechanism involves binding to specific sites on molecular targets, potentially inhibiting or activating biological pathways. For example:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
(a) Thiophene Positional Isomerism
The compound (6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol (CAS: 2097997-36-7) differs in the position of the thiophene substituent (3-yl vs. 2-yl) and the imidazo-oxazin ring connectivity ([2,1-c] vs. [5,1-c]).
(b) Core Ring Variations
- Imidazo[2,1-b][1,3,4]thiadiazole Derivatives : Compound 5 () replaces the oxazin ring with a thiadiazole system, introducing sulfur atoms that enhance electron-withdrawing effects. This structural shift correlates with a melting point of 152–154°C and a 65% synthetic yield .
- Imidazo[2,1-c][1,4]oxazin-6(5H)-one: The oxazinone moiety in 5a () replaces the methanol group with a ketone, increasing polarity and hydrogen-bonding capacity .
(c) Substituent Diversity
Bioactivity and Functional Correlations
highlights that bioactivity profiles correlate strongly with chemical structures . For example:
- Thiophene-containing compounds may target sulfur-interacting enzymes or receptors.
- Methanol groups facilitate hydrogen bonding, enhancing interactions with polar binding pockets .
Preparation Methods
Synthesis of C-2 Aroyl Imidazole Derivatives
The starting point is the synthesis of C-2 aroyl substituted imidazole derivatives with the thiophen-2-yl group at the 6-position. These intermediates are prepared via condensation reactions involving suitable imidazole precursors and aroyl chlorides or equivalents.
Reduction to Imidazolo Methanol Derivatives
The aroyl imidazole derivatives are subjected to reduction using sodium borohydride (NaBH4) in methanol. The reaction is carried out as follows:
- Dissolve 1 mmol of the C-2 aroyl substituted imidazole derivative in 30 mL methanol.
- Add 3 mmol of NaBH4 slowly.
- Stir the mixture at room temperature for 24 hours, monitoring completion by thin-layer chromatography (TLC).
- Extract the reaction mixture with ethyl acetate and water (30 mL × 50 mL).
- Dry the organic layer over magnesium sulfate (MgSO4).
- Evaporate the solvent under reduced pressure.
- Purify the crude product by column chromatography using ethyl acetate/n-hexane (1:5) as eluent.
This yields the C-2 aroyl substituted imidazolo methanol derivatives with good purity and yield.
Cyclization to Imidazo[5,1-c]oxazin-1-yl)methanol
The cyclization to form the fused imidazo-oxazine ring involves:
- Substitution reaction of the imidazolo methanol derivatives with chloroacetyl chloride.
- Ring closure under appropriate conditions to yield the 1,4-imidazoxazinone derivative.
Intermediate products formed during cyclization have been isolated and characterized to understand the reaction pathway under different conditions, confirming the formation of the desired fused heterocyclic system.
Alternative Reduction Methods
Though sodium borohydride is the preferred reducing agent, other methods such as lithium aluminum hydride (LiAlH4) reduction in tetrahydrofuran (THF) at 0°C have been used for related imidazole methanol derivatives, yielding high conversion rates (up to 80%). However, NaBH4 is favored for its milder reaction conditions and selectivity.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Duration | Yield/Outcome | Notes |
|---|---|---|---|---|
| Aroyl imidazole synthesis | Condensation with aroyl chlorides | Variable | Intermediate formation | Thiophen-2-yl substituted |
| Reduction to imidazolo methanol | NaBH4 in methanol, RT | 24 hours | Purified by column chromatography | Monitored by TLC |
| Cyclization | Chloroacetyl chloride, ring closure | Variable | Formation of imidazo-oxazinone | Intermediates isolated and studied |
| Alternative reduction | LiAlH4 in THF at 0°C | ~20 min | ~80% yield in related compounds | More reactive, requires careful handling |
Research Findings and Notes
- The reduction with NaBH4 proceeds smoothly under mild conditions, avoiding harsh reagents that could degrade sensitive heterocycles.
- The cyclization step is critical for the formation of the fused ring system and can be influenced by reaction temperature, solvent, and reagent stoichiometry.
- Isolation of intermediates during cyclization provides insight into the mechanism and helps optimize reaction conditions for better yields and purity.
- The thiophene substituent at the 6-position is introduced early in the synthesis and remains stable throughout the reduction and cyclization steps.
- Purification by column chromatography using ethyl acetate/n-hexane mixtures is effective for isolating the desired methanol derivatives.
Structural and Molecular Data
| Property | Data |
|---|---|
| Molecular Formula | C11H12N2O2S |
| Molecular Weight | 236.29 g/mol |
| CAS Number | 2098133-30-1 |
| SMILES | C1C(OCC2=NC(=CN21)CO)C3=CC=CS3 |
| Key Identifiers | InChIKey: USJNCKXFTQWCBL-UHFFFAOYSA-N |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazin-1-yl)methanol?
- Methodological Answer : A widely used approach involves cyclocondensation reactions. For example, α,β-unsaturated ketones can react with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) to form imidazo-oxazine cores. The thiophene moiety is typically introduced via Suzuki coupling or direct substitution during ring closure. Solvent selection (e.g., ethanol, DMF) and catalyst optimization (e.g., triethylamine) are critical for yield improvement .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential. For instance, the imidazo-oxazine ring protons appear as distinct multiplets in the δ 3.5–4.5 ppm range, while the thiophen-2-yl group shows aromatic protons at δ 6.8–7.2 ppm. IR confirms hydroxyl (-OH) stretches near 3200–3400 cm⁻¹ and C=N stretches at ~1600 cm⁻¹. Mass spectrometry (HRMS) validates the molecular ion peak .
Q. What solvents and conditions are optimal for recrystallization to achieve high purity?
- Methodological Answer : Ethanol and water mixtures are commonly used due to the compound’s moderate polarity. Hot filtration followed by slow cooling (0.5°C/min) minimizes impurities. For thermally sensitive derivatives, acetone/hexane systems under inert atmospheres prevent decomposition .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve yield and purity compared to traditional thermal methods?
- Methodological Answer : Microwave irradiation reduces reaction times (e.g., from 72 hours to 2–4 hours) by enhancing reaction kinetics. For example, cyclization steps achieve >90% yield under microwave conditions (150°C, 300 W) versus 60–70% via conventional reflux. Reduced side-product formation is attributed to uniform heating and precise temperature control .
Q. What strategies resolve contradictions in spectral data interpretation for derivatives of this compound?
- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) often arise from tautomerism or conformational flexibility. Advanced techniques include:
- VT-NMR (Variable Temperature NMR) : To study dynamic equilibria by observing signal coalescence at elevated temperatures.
- DFT Calculations : Predict chemical shifts and compare with experimental data to validate proposed structures .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess interactions with target proteins (e.g., kinases). Key steps:
Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 (B3LYP/6-31G* basis set).
Binding Affinity Analysis : Identify hydrogen bonds between the methanol group and active-site residues (e.g., Asp86 in EGFR).
These models guide structural modifications to enhance selectivity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral resolution via HPLC (Chiralpak AD-H column) or asymmetric catalysis (e.g., Jacobsen’s catalyst) is critical. For large batches, continuous flow reactors with immobilized enzymes (e.g., lipases) reduce racemization risks. Process Analytical Technology (PAT) monitors enantiomeric excess (ee) in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
